molecular formula C14H13N5O3S B2876721 ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396813-91-4

ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2876721
CAS No.: 1396813-91-4
M. Wt: 331.35
InChI Key: MONASJLLGJEHCO-UHFFFAOYSA-N
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Description

ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Mechanism of Action

Target of Action

It is known that similar compounds have shown potent fungicidal activity . Therefore, it can be inferred that this compound may also target certain types of fungi.

Mode of Action

It is known that similar compounds interact with their targets by forming hydrazone derivatives . This interaction could potentially lead to changes in the target organism, such as disruption of essential biochemical processes.

Biochemical Pathways

Based on the fungicidal activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and growth of certain fungi.

Pharmacokinetics

The lipophilicity of similar compounds has been studied , suggesting that this compound may also have certain lipophilic properties, which could impact its bioavailability.

Result of Action

Based on the fungicidal activity of similar compounds , it can be inferred that this compound may lead to the death of certain fungi.

Preparation Methods

The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure. This is followed by the introduction of the thiadiazole and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs .

Chemical Reactions Analysis

ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-3-22-14(21)10-7-15-19-5-4-9(6-11(10)19)16-13(20)12-8(2)17-18-23-12/h4-7H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONASJLLGJEHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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